DL-Tryptophan ethyl ester hydrochloride
Overview
Description
DL-Tryptophan ethyl ester hydrochloride is a derivative of the amino acid tryptophan. It is commonly used in biochemical research and has applications in various fields including chemistry, biology, and medicine. The compound is known for its role in studying protein structures and functions due to its ability to mimic natural tryptophan residues in proteins.
Mechanism of Action
Target of Action
DL-Tryptophan ethyl ester hydrochloride primarily targets voltage-operated calcium channels in smooth muscle . These channels play a crucial role in the contraction of smooth muscles, which is essential for various physiological processes.
Mode of Action
The compound interacts with its targets by inhibiting the voltage-operated calcium channels . This inhibition results in the dilation of small mesenteric arteries , which can lead to a decrease in blood pressure.
Biochemical Pathways
This compound affects the tryptophan metabolism pathway . Tryptophan is an essential amino acid that undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms .
Pharmacokinetics
It’s known that the compound is solid at room temperature , suggesting that it may be administered orally or intravenously
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of spontaneous hydrolysis of tryptophan ethyl ester varies within a wide range of pH (4.6-10.3) This suggests that the compound’s action may be affected by the pH of its environment
Biochemical Analysis
Biochemical Properties
DL-Tryptophan ethyl ester hydrochloride participates in biochemical reactions, particularly those involving the metabolism of the amino acid tryptophan . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the effect of insulin on striatal 5-hydroxytryptamine and tryptamine in streptozotocin-diabetic and in normal rats .
Cellular Effects
This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study the effect of insulin on striatal 5-hydroxytryptamine and tryptamine in streptozotocin-diabetic and in normal rats .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathways of the amino acid tryptophan . This includes interactions with enzymes or cofactors involved in these pathways, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Tryptophan ethyl ester hydrochloride can be synthesized through the esterification of DL-tryptophan with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan ethyl ester hydrochloride undergoes various chemical reactions including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-tryptophan and ethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and a strong acid or base as a catalyst.
Substitution: Common reagents include nucleophiles such as amines or alcohols under appropriate reaction conditions.
Major Products:
Hydrolysis: DL-Tryptophan and ethanol.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used
Scientific Research Applications
DL-Tryptophan ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structures and functions, particularly in understanding the role of tryptophan residues in proteins.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its use in drug delivery systems.
Industry: Utilized in the production of various biochemical products and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- L-Tryptophan ethyl ester hydrochloride
- DL-Tryptophan methyl ester hydrochloride
- L-Tryptophan methyl ester hydrochloride
Comparison: DL-Tryptophan ethyl ester hydrochloride is unique due to its racemic mixture, containing both D- and L- forms of tryptophan. This allows it to be used in studies where the effects of both enantiomers are of interest. In contrast, L-tryptophan ethyl ester hydrochloride contains only the L-form, making it more specific for studies involving natural protein synthesis. The methyl ester derivatives differ in their ester group, which can affect their reactivity and solubility .
Properties
IUPAC Name |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-67-1, 2899-28-7 | |
Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan ethyl ester hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Tryptophan ethyl ester hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of DL-Tryptophan ethyl ester hydrochloride?
A1: this compound crystallizes in the triclinic system, belonging to the space group P1. [] Its unit cell dimensions are a=15.85 Å, b=8.73 Å, c=5.35 Å, with angles α=82.73°, β=88.51°, and γ=106.33°. [] The crystal structure reveals a double-layered arrangement of molecules linked by N-H···Cl hydrogen bonds around the center of symmetry. [] The indole ring plane within the molecule is oriented at an angle of 61.5° with respect to the carboxylate plane. []
Q2: Has this compound been used to synthesize novel antibiotics?
A2: Yes, research has explored the use of this compound as a substrate for enzymatic synthesis of novel β-lactam antibiotics. [] Specifically, it was reacted with 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) in the presence of an ampicillin-synthesizing enzyme from Gluconobacter oxydans BCRC 10383. [] This reaction yielded novel compounds provisionally named TME-6-APA, TEE-6-APA, TME-7-ADCA, and TEE-7-ADCA. [] These compounds were then tested for their antibiotic activity against multi-drug resistant Pseudomonas aeruginosa BCRC 11864. []
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